molecular formula C12H17NO B14284051 2-Methyl-1,2,3,4,6,7-hexahydro-5,2-benzoxazonine CAS No. 138713-48-1

2-Methyl-1,2,3,4,6,7-hexahydro-5,2-benzoxazonine

Cat. No.: B14284051
CAS No.: 138713-48-1
M. Wt: 191.27 g/mol
InChI Key: WFHKTRIHJAJELZ-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4,6,7-hexahydro-5,2-benzoxazonine is a heterocyclic organic compound with a unique structure that includes a benzoxazonine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,2,3,4,6,7-hexahydro-5,2-benzoxazonine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a cyclic ketone in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and controlled pH to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogenating agents, Lewis acids, elevated temperatures.

Major Products Formed:

    Oxidation: Oxo derivatives.

    Reduction: Reduced derivatives.

    Substitution: Substituted benzoxazonine derivatives.

Scientific Research Applications

2-Methyl-1,2,3,4,6,7-hexahydro-5,2-benzoxazonine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4,6,7-hexahydro-5,2-benzoxazonine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

    2-Methyl-1,2,3,4,6,7-hexahydro-5,2-benzoxazonine: Unique due to its benzoxazonine ring structure.

    1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine: Similar in terms of the hexahydro structure but differs in the ring composition.

    1H-2-Indenone,2,4,5,6,7,7a-hexahydro-3-(1-methylethyl)-7a-methyl: Shares the hexahydro structure but has different substituents and ring systems.

Uniqueness: this compound is unique due to its specific ring structure and the presence of a methyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

138713-48-1

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-methyl-3,4,6,7-tetrahydro-1H-5,2-benzoxazonine

InChI

InChI=1S/C12H17NO/c1-13-7-9-14-8-6-11-4-2-3-5-12(11)10-13/h2-5H,6-10H2,1H3

InChI Key

WFHKTRIHJAJELZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCOCCC2=CC=CC=C2C1

Origin of Product

United States

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